molecular formula C17H15ClN2O2S B1306991 Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 885460-48-0

Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate

Cat. No.: B1306991
CAS No.: 885460-48-0
M. Wt: 346.8 g/mol
InChI Key: DTEQKPOZSKMFOX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the reaction of 4-chloro-6-phenylthieno[2,3-d]pyrimidine with isopropyl acetate under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

propan-2-yl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10(2)22-15(21)9-14-19-16(18)12-8-13(23-17(12)20-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEQKPOZSKMFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396522
Record name Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885460-48-0
Record name Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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